Cas no 873885-04-2 (2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide)

2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide is a specialized organic compound featuring a conjugated pentadienamide backbone with cyano, dichlorophenyl, and nitrophenyl substituents. Its structural complexity offers unique reactivity, making it valuable in synthetic chemistry for constructing heterocyclic frameworks or as an intermediate in pharmaceutical and agrochemical research. The presence of electron-withdrawing groups (cyano, nitro) enhances its electrophilic character, facilitating nucleophilic addition or cyclization reactions. The dichlorophenyl moiety may contribute to steric and electronic modulation, influencing selectivity in bond-forming processes. This compound is particularly suited for applications requiring precise control over molecular architecture, such as the development of bioactive molecules or functional materials. Proper handling is advised due to potential reactivity of nitro and cyano groups.
2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide structure
873885-04-2 structure
商品名:2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide
CAS番号:873885-04-2
MF:C18H11Cl2N3O3
メガワット:388.204241991043
CID:5454199
PubChem ID:6520698

2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide 化学的及び物理的性質

名前と識別子

    • AKOS001188029
    • 2-cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)penta-2,4-dienamide
    • EN300-26585808
    • Z44339749
    • 873885-04-2
    • (2E,4E)-2-cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)penta-2,4-dienamide
    • 2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide
    • インチ: 1S/C18H11Cl2N3O3/c19-14-8-4-9-15(20)17(14)22-18(24)13(11-21)7-3-6-12-5-1-2-10-16(12)23(25)26/h1-10H,(H,22,24)
    • InChIKey: POEIDIOBXPFKSU-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=C(Cl)C=CC=C1Cl)(=O)C(C#N)=CC=CC1=CC=CC=C1[N+]([O-])=O

計算された属性

  • せいみつぶんしりょう: 387.0177466g/mol
  • どういたいしつりょう: 387.0177466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 625
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 98.7Ų

じっけんとくせい

  • 密度みつど: 1.473±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 627.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): 8.65±0.70(Predicted)

2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26585808-0.05g
2-cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)penta-2,4-dienamide
873885-04-2 95.0%
0.05g
$246.0 2025-03-20

2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide 関連文献

2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamideに関する追加情報

Introduction to 2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide (CAS No. 873885-04-2)

2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide, identified by its Chemical Abstracts Service (CAS) number 873885-04-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules characterized by its complex aromatic structure and functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of cyano, chloro, and nitro substituents in its molecular framework suggests a high degree of reactivity and versatility, making it a valuable candidate for further investigation in drug discovery and development.

The molecular structure of 2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide consists of a central pentadienamide backbone, which is flanked by aromatic rings bearing various substituents. The cyano group at the N-position introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The dichlorophenyl ring provides additional electronic richness and can participate in π-stacking interactions, which are often crucial for binding affinity in drug molecules. Meanwhile, the nitrophenyl group introduces both hydrophobicity and potential redox activity, making this compound a promising scaffold for exploring novel pharmacological mechanisms.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various disease-related pathways. The structural features of CAS No. 873885-04-2 make it an attractive candidate for investigating its potential role in modulating biological processes. For instance, the combination of electron-withdrawing groups such as the cyano and nitro substituents can enhance the binding affinity to enzyme active sites or receptor binding pockets. This has led to several studies exploring its efficacy in inhibiting key enzymes involved in inflammation, cancer metabolism, and other therapeutic areas.

One of the most compelling aspects of 2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide is its structural diversity, which allows for extensive chemical modifications to optimize its pharmacokinetic properties and target specificity. Researchers have been experimenting with different derivatives of this compound to improve its solubility, bioavailability, and metabolic stability. These efforts have resulted in several novel analogs that exhibit enhanced potency and selectivity in preclinical models. Such findings underscore the importance of CAS No. 873885-04-2 as a versatile scaffold for drug development.

The synthesis of 2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyano group typically involves cyanation reactions using reagents such as copper(I) cyanide or potassium cyanide under controlled conditions. The chlorination of the phenyl rings is achieved using chlorinating agents like phosphorus oxychloride or thionyl chloride. Finally, the nitration step introduces the nitro group at the desired position on the aromatic ring using nitric acid or mixed acid systems.

The biological activity of CAS No. 873885-04-2 has been extensively evaluated in various in vitro and in vivo models. Preliminary studies have shown that this compound exhibits inhibitory effects on several enzymes implicated in disease pathways. For example, it has demonstrated potent activity against cyclooxygenase (COX), an enzyme involved in prostaglandin synthesis and inflammation. Additionally, it has shown promise in inhibiting tyrosine kinases, which are frequently overexpressed in cancer cells and play a crucial role in tumor growth and progression.

Recent advances in computational chemistry have further facilitated the exploration of 2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienamide's potential as a drug candidate. Molecular docking studies have been employed to predict how this compound interacts with target proteins at an atomic level. These simulations have provided valuable insights into the binding mode of CAS No. 873885-04-2 and have helped identify key residues critical for its efficacy. Such computational approaches complement experimental efforts by allowing researchers to design more targeted modifications to improve drug-like properties.

The pharmacokinetic profile of CAS No. 873885-04-2 is another area of active investigation. Researchers are focusing on optimizing its absorption, distribution, metabolism, excretion (ADME) properties to enhance therapeutic efficacy while minimizing side effects. Techniques such as structure-activity relationship (SAR) studies have been employed to systematically modify various parts of the molecule while monitoring changes in biological activity. These studies have revealed important insights into how different functional groups influence drug disposition and target engagement.

In conclusion, 2-Cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)-... exhibits remarkable potential as a pharmacological tool due to its unique structural features and diverse biological activities. Ongoing research efforts are focused on elucidating its mechanism of action further expanding its therapeutic applications through structural optimization and preclinical testing.

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